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Compound of Interest

(1-Ethoxy-2,2,2-trifluoroethoxy)
Compound Name:
triethylsilane

Cat. No.: B8064985

Get Quote

Part 1: Chemical Identity & Core Profile

CAS Number: 1254592-76-1 Chemical Name: (1-Ethoxy-2,2,2-trifluoroethoxy)triethylsilane
Synonyms: 1,1,1-Trifluoro-2-ethoxy-2-(triethylsiloxy)ethane; Triethyl(1-ethoxy-2,2,2-
trifluoroethoxy)silane Molecular Formula: C1o0H21F302Si Molecular Weight: 258.36 g/mol

Structural Analysis

The molecule consists of a hemiacetal core derived from trifluoroacetaldehyde, where the
hydroxyl group is protected by a triethylsilyl (TES) ether. This structure imparts lipophilicity and
stability, preventing the reversion to the aldehyde or hydrate forms typical of fluorinated
hemiacetals.
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Property Value Note

Appearance Colorless liquid Typical of silyl ethers

B Soluble in organic solvents ] -
Solubility Hydrolytically sensitive
(Benzene, CH2Clz, THF)

Decomposes to TFAE
Stability Moisture sensitive (Trifluoroacetaldehyde ethyl

hemiacetal)

Part 2: Spectroscopic Characterization

The following data is synthesized from high-resolution characterization of the pure compound,
specifically isolated via borane-catalyzed hydrosilylation protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Benzene-ds (CeDs)

1H NMR (500 MHz)

The proton spectrum is dominated by the characteristic coupling between the methine proton
and the adjacent trifluoromethyl group.

Chemical Shift o . Coupling .
Multiplicity Integration Assignment
(0, ppm) Constant (J)
CH(CF3)
4.78 Quartet (q) 1H J=3.8Hz ]
(Methine core)
_ -OCH2CHs
3.53-3.45 Multiplet (m) 1H - ) )
(Diastereotopic)
) -OCH2CHs
3.37-3.30 Multiplet (m) 1H - ) )
(Diastereotopic)
0.95-1.05 Triplet/Multiplet 9H - -Si(CH2CHs3s)3
0.55-0.65 Quartet/Multiplet ~ 6H - -Si(CH2CHs3)s
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*Note: Alkyl silyl signals (0.5-1.1 ppm) are typical for TES groups and may vary slightly based
on concentration and solvent.

Interpretation:

e The quartet at 4.78 ppm is the diagnostic signal. The coupling constant (J = 3.8 Hz)
corresponds to the vicinal coupling (

) between the methine proton and the three fluorine atoms of the CFs group. This confirms
the integrity of the CH-CF3 bond.

e The diastereotopic nature of the ethoxy methylene protons (3.30-3.53 ppm) indicates the
presence of a chiral center at the acetal carbon, rendering the two protons of the -OCH:-
group magnetically non-equivalent.

Mass Spectrometry (MS)[4]

e |onization Mode: El or ESI+
e Key Fragments:

o [M-Et]*: Loss of an ethyl group from the silicon atom is a common fragmentation pathway
for triethylsilyl ethers.

o m/z ~ 115: [EtsSi]* cation.

Part 3: Synthesis & Experimental Protocols

Two primary routes exist for generating CAS 1254592-76-1. Route A is the classical protection
strategy, while Route B represents a modern catalytic reduction method.

Workflow Diagram
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Caption: Figure 1. Synthesis pathways for CAS 1254592-76-1 via classical silylation (Route A)
or catalytic hydrosilylation (Route B).

Protocol: Catalytic Hydrosilylation (Route B)

This method is preferred for generating the compound directly from the stable ester precursor,
avoiding the handling of the volatile hemiacetal.

Reagents:

Ethyl trifluoroacetate (1.0 equiv)

Triethylsilane (EtsSiH) (1.0 equiv)

Catalyst: Tris(pentafluorophenyl)borane [B(CeFs)3] (0.05 — 0.5 mol%)

Solvent: Benzene-ds (for in-situ monitoring) or Toluene.

Step-by-Step Methodology:
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e Preparation: In a glovebox or under argon atmosphere, charge a dried reaction vessel with
Ethyl trifluoroacetate (142 mg, 1.0 mmol).

o Catalyst Addition: Add the borane catalyst (0.5 mol%) dissolved in minimum toluene.
e Reduction: Add Triethylsilane (116 mg, 1.0 mmol) dropwise at room temperature.
o Observation: Gas evolution is not typically observed; the reaction is exothermic.

e Monitoring: Monitor reaction progress via *H NMR. The disappearance of the ester ethoxy
quartet (4.0 ppm) and appearance of the acetal quartet (4.78 ppm) indicates conversion.

o Work-up: For isolation, pass the mixture through a short pad of neutral alumina/silica to
remove the boron catalyst. Evaporate solvent under reduced pressure.

* Yield: Quantitative conversion (>90% NMR yield) is typical.

Part 4: Applications & Utility
Masked Trifluoroacetaldehyde

Trifluoroacetaldehyde (fluoral) is gaseous and highly reactive (polymerizes easily). CAS
1254592-76-1 acts as a "surrogate,” allowing researchers to store the equivalent of fluoral in a
liquid, shelf-stable form.

 Activation: Treatment with fluoride sources (TBAF) or mild acid releases the reactive
aldehyde in situ for condensation reactions.

Fluoro-Mukaiyama Aldol Reactions

The silyl acetal moiety can function similarly to a silyl enol ether in Lewis-acid catalyzed C-C
bond formation, allowing for the introduction of the trifluoroethyl group into complex scaffolds.

Part 5: References

e Mullins, H. et al. (2022). Triaryl borane catalysts and method for selective hydrosilylation of
esters and lactones. World Intellectual Property Organization, WO2022129966A1. (Primary
source for *H NMR characterization data).[2][3]
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e Fuchibe, K. et al. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for
the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry. (Context for
hemiacetal reactivity).

o Pietraszuk, C. et al. (2005). Hydrosilylation of esters catalyzed by ruthenium complexes.
Journal of Organometallic Chemistry. (Mechanistic background on silyl acetal formation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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